molecular formula C20H15Cl2N3O4 B4067176 2-chloro-3-[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]naphthoquinone

2-chloro-3-[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]naphthoquinone

Cat. No. B4067176
M. Wt: 432.3 g/mol
InChI Key: GNOLONAQXJLMPA-UHFFFAOYSA-N
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Description

2-chloro-3-[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]naphthoquinone is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as AQ-13 and belongs to the class of naphthoquinone derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of derivatives related to 2-chloro-3-[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]naphthoquinone has been extensively studied. For instance, Verma and Singh (2015) synthesized a novel multifunctional ligand precursor and its transition metal dithiocarbamate complexes, showing strong fluorescence emission and significant thermal stability. These compounds, including the ligand precursor, exhibited medium to very strong antimicrobial activity against various pathogens, highlighting their potential as superior antibacterial agents compared to reference drugs like ciprofloxacin (Verma & Singh, 2015).

Biological Properties and Applications

The antimicrobial and antifungal activities of naphthoquinone derivatives have been a focal point of research. For example, Ibiş et al. (2015) evaluated the antibacterial and antifungal activity of novel piperidinolyl-, piperidinyl-, and piperazinyl-substituted naphthoquinone compounds, highlighting their potential therapeutic applications (Ibiş et al., 2015).

Antioxidant and Catalase Inhibition Activities

Abdassalam et al. (2022) synthesized new N(H)-substituted-5-nitro-1,4-naphthoquinones (NQ) as regioisomers and evaluated them for catalase enzyme inhibitory activities and antioxidant efficiency. These studies demonstrate the potential of naphthoquinone derivatives in developing treatments targeting oxidative stress-related diseases (Abdassalam et al., 2022).

properties

IUPAC Name

2-chloro-3-[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]naphthalene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N3O4/c21-14-6-3-7-15(25(28)29)17(14)23-8-10-24(11-9-23)18-16(22)19(26)12-4-1-2-5-13(12)20(18)27/h1-7H,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNOLONAQXJLMPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=CC=C2Cl)[N+](=O)[O-])C3=C(C(=O)C4=CC=CC=C4C3=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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